

digallic acid as a polyphenolic compound

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Compound of Interest

Compound Name: *Digallic Acid*

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An In-depth Technical Guide to **Digallic Acid**: A Core Polyphenolic Compound for Research and Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Digallic acid, a prominent polyphenolic compound, is a depside formed from two molecules of gallic acid. Naturally occurring in a variety of plants, it is a key component of hydrolyzable tannins and possesses a wide spectrum of biological activities. Its potent antioxidant, anti-inflammatory, and anti-neoplastic properties have positioned it as a compound of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of **digallic acid**, including its physicochemical properties, biological activities with quantitative data, core signaling pathways, and detailed experimental protocols for its analysis.

Physicochemical Properties and Structure

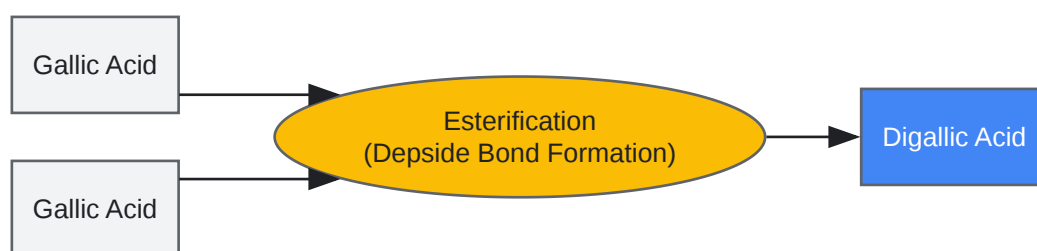
Digallic acid (C₁₄H₁₀O₉) is characterized by two gallic acid units linked by an ester bond. It exists as meta- and para-isomers, contributing to its unique chemical profile.^{[1][2]} Its fundamental properties are essential for its application in experimental settings.

Table 1: Physicochemical Properties of **Digallic Acid**

Property	Value	References
IUPAC Name	3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid	[1]
Synonyms	m-Galloylgallic acid, m-Digallic acid, NSC 59263	[3]
CAS Number	536-08-3	[1][3]
Molecular Formula	C ₁₄ H ₁₀ O ₉	[1][3]
Molar Mass	322.22 g/mol	[1][3]
Melting Point	267-269 °C (decomposes)	[4]
Solubility	Soluble in DMSO, Methanol, Ethanol, Acetone, Boiling Water. Sparingly soluble in cold water, ether.	[4]
Appearance	Off-White Solid	[4]

Natural Sources and Biosynthesis

Digallic acid is naturally found in plants such as *Pistacia lentiscus* (from which it has been isolated for activity studies), oak galls, sumac, and is a principal component of tannic acid.[1][5] It is formed through the esterification of two gallic acid molecules. The precursor, gallic acid, is biosynthesized in plants via the shikimate pathway from 3-dehydroshikimate.[6] The enzyme tannase can also be utilized to hydrolyze larger gallotannins to produce **digallic acid**. [1]



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Caption: Biosynthesis of **Digallic Acid** via esterification of two gallic acid molecules.

Biological and Pharmacological Activities

Digallic acid exhibits a range of biological activities, making it a compelling candidate for therapeutic development. Its functions are primarily attributed to its potent antioxidant capacity and its ability to modulate key cellular signaling pathways.

Antioxidant Activity

As a polyphenol, **digallic acid** is a significant antioxidant. It demonstrates effective scavenging activity against free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide radicals ($O_2^{\cdot-}$).^[5] While specific IC_{50} values for **digallic acid** are not as widely reported as for its monomer, gallic acid, its activity is considered potent. The antioxidant capacity of gallic acid provides a benchmark for the expected potency of **digallic acid**.

Table 2: Antioxidant Activity (IC_{50} Values) of Gallic Acid (as a reference)

Assay	IC_{50} Value ($\mu g/mL$)	Reference Compound	Reference
DPPH Scavenging	~5-11	-	^{[7][8]}
ABTS Scavenging	~10-12	-	^{[8][9]}
H ₂ O ₂ Scavenging	~15-20	-	^[9]
FRAP	~0.48-0.99	Trolox	^[10]

Note: IC_{50} is the concentration required to inhibit 50% of the activity.^[11] Lower values indicate higher potency.^[12] These values for gallic acid suggest the strong antioxidant potential of related structures like **digallic acid**.

Enzyme Inhibition

Digallic acid is a known inhibitor of various enzymes, a property crucial for its therapeutic potential, particularly in antiviral applications.

Table 3: Enzyme Inhibition Profile of **Digallic Acid**

Target Enzyme	Inhibition Constant	Application	Reference
HIV Reverse Transcriptase	$K_i = 0.58 \mu\text{M}$	Antiviral	[4]
Murine Leukemia Virus Reverse Transcriptase	Inhibitor	Antiviral	[3]

Anti-cancer and Apoptotic Activity

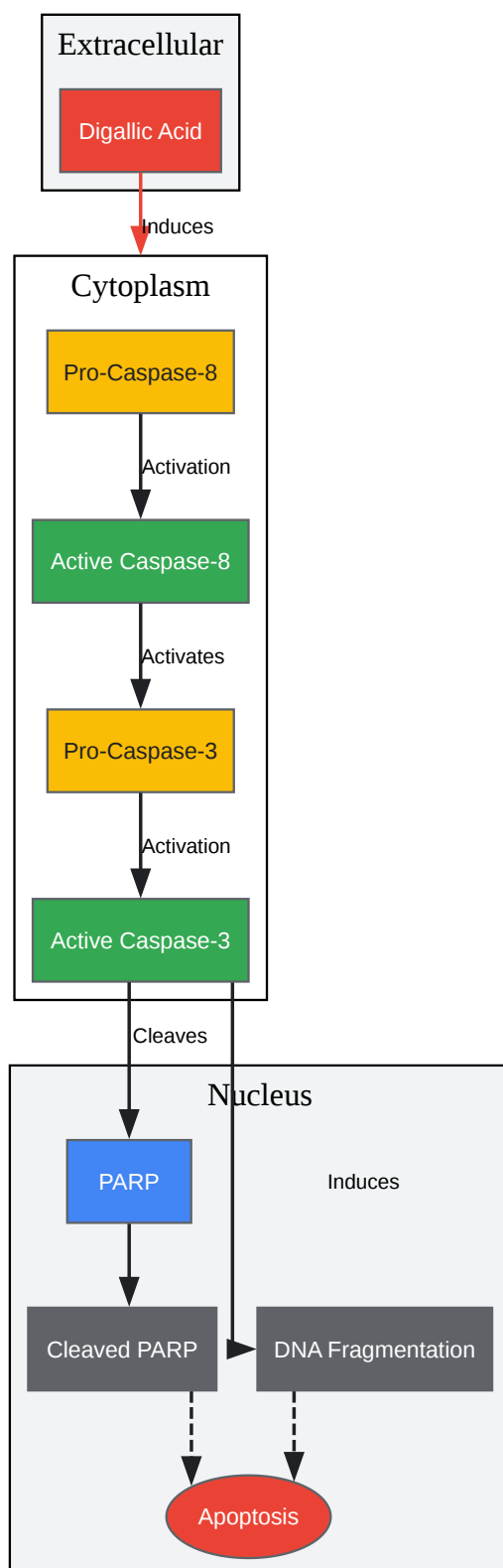
Digallic acid has demonstrated pro-apoptotic effects in cancer cell lines. In human lymphoblastoid TK6 cells, it inhibits proliferation with an IC_{50} value of $8.5 \mu\text{g/ml}$ and induces cell death via apoptosis.[6] This action is confirmed by observations of DNA fragmentation and PARP cleavage, hallmarks of apoptotic cell death.[5]

Core Signaling Pathways

The therapeutic effects of **digallic acid** and related polyphenols are mediated by their interaction with critical intracellular signaling cascades that regulate inflammation, oxidative stress, and cell survival.

Apoptotic Pathway in Cancer Cells

Digallic acid induces apoptosis in cancer cells by activating the extrinsic, or death receptor-mediated, pathway. This process involves the direct activation of caspase-8, which subsequently activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.

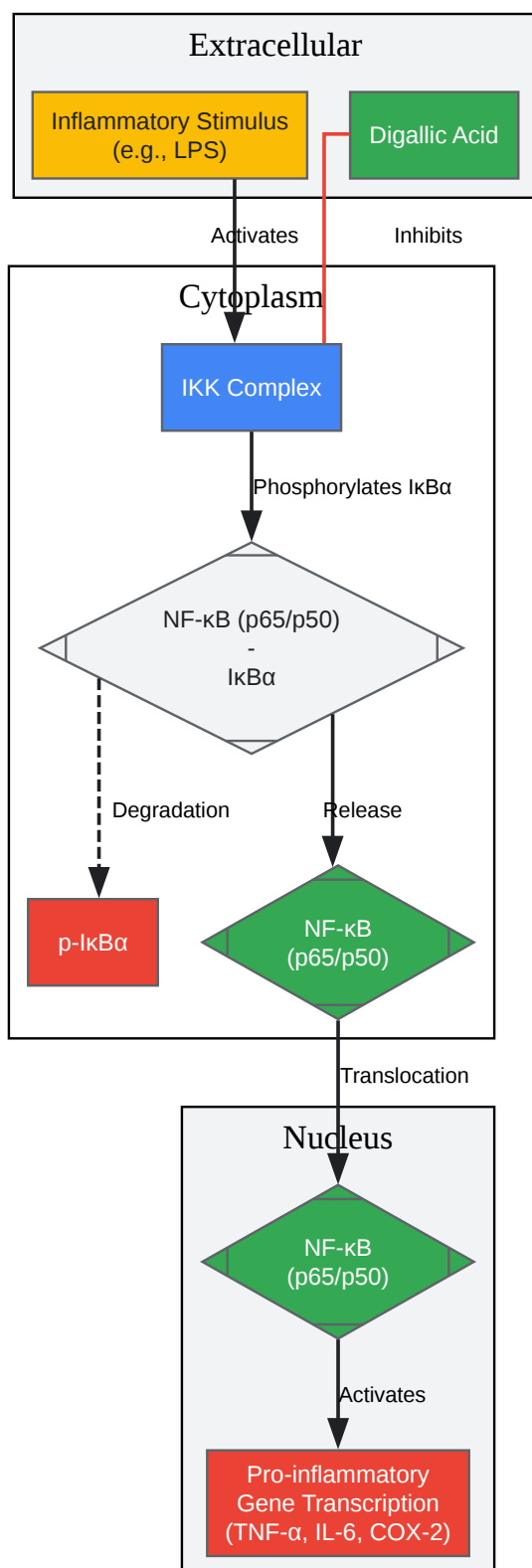


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Caption: Apoptotic pathway induced by **Digallic Acid** via activation of Caspase-8.

Anti-inflammatory Signaling (NF- κ B Pathway)

Chronic inflammation is a driver of many diseases. Polyphenols like gallic acid, the constituent of **digallic acid**, are well-documented inhibitors of the NF- κ B pathway, a central regulator of inflammation.[6][13][14] They prevent the phosphorylation of I κ B α , which keeps NF- κ B sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes like TNF- α and IL-6.[15]

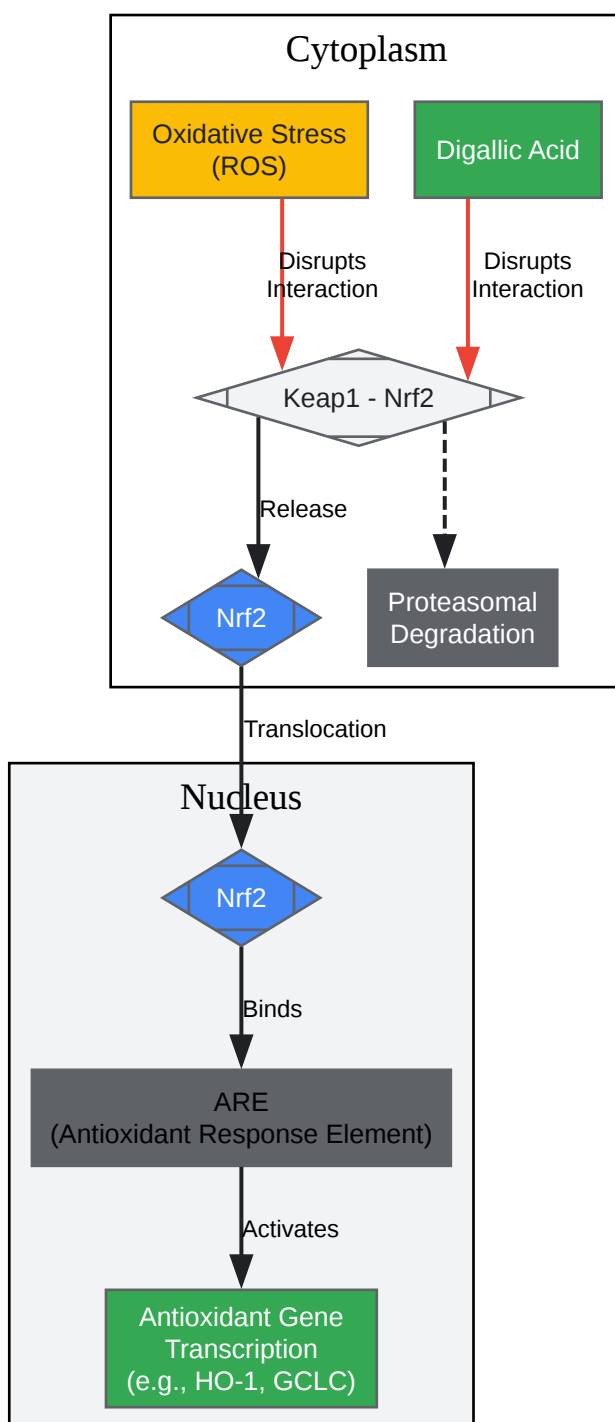


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Caption: Inhibition of the pro-inflammatory NF-κB pathway by galloyl polyphenols.

Antioxidant Response (Nrf2 Pathway)

The Nrf2 pathway is the primary cellular defense system against oxidative stress.[2] Under normal conditions, Nrf2 is bound to Keap1, leading to its degradation. Oxidative stress or activators like gallic acid disrupt this interaction, allowing Nrf2 to translocate to the nucleus.[16] [17] There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective enzymes like Heme Oxygenase-1 (HO-1).[17]



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Caption: Activation of the Nrf2 antioxidant pathway by galloyl polyphenols.

Experimental Protocols and Workflows

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the quantification of gallic acid and can be adapted for **digallic acid** in plant extracts and formulations.^{[18][19]}

- Standard Preparation:
 - Accurately weigh 10 mg of **digallic acid** reference standard and dissolve in 10 mL of HPLC-grade methanol to create a 1000 µg/mL stock solution.
 - Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 to 100 µg/mL.
- Sample Preparation (from plant material):
 - Accurately weigh 1 g of dried, powdered plant material.
 - Perform extraction using a suitable solvent (e.g., 70% methanol) via sonication or maceration.
 - Filter the extract through a 0.45 µm syringe filter prior to injection.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 80:20 v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at an appropriate wavelength (e.g., 270-280 nm).
 - Injection Volume: 20 µL.
 - Column Temperature: 35 °C.

- Analysis:
 - Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
 - Determine the concentration of **digallic acid** in the sample by comparing its peak area to the calibration curve.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure to assess the effect of **digallic acid** on cancer cell viability.[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Cell Seeding:
 - Culture cells (e.g., TK6, HeLa, MCF-7) to ~80% confluency.
 - Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 μ L of complete culture medium.
 - Incubate for 24 hours (37 °C, 5% CO₂) to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **digallic acid** in DMSO.
 - Perform serial dilutions in culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 μ M). Ensure the final DMSO concentration is <0.1%.
 - Remove the old medium from the cells and add 100 μ L of the medium containing the respective **digallic acid** concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
 - Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.

- Incubate for 3-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.
- Formazan Solubilization and Measurement:
 - Carefully remove the medium.
 - Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
 - Shake the plate for 10 minutes on an orbital shaker.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage relative to the untreated control.
 - Plot a dose-response curve and determine the IC₅₀ value (the concentration of **digallic acid** that inhibits cell growth by 50%).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro evaluation of **digallic acid**.

Caption: Standard workflow for in vitro analysis of **Digallic Acid**'s bioactivity.

Conclusion and Future Directions

Digallic acid is a polyphenolic compound with a robust profile of antioxidant, anti-inflammatory, and anti-cancer activities. Its mechanisms of action, which involve the modulation of fundamental signaling pathways like Caspase-8, NF-κB, and Nrf2, underscore its therapeutic potential. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles in vivo, optimizing its bioavailability through novel formulation strategies, and exploring its efficacy in preclinical models of chronic inflammatory diseases and cancer.

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References

- 1. Digallic acid - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. bocsci.com [bocsci.com]
- 4. DIGALLIC ACID CAS#: 536-08-3 [m.chemicalbook.com]
- 5. Digallic acid from Pistascia lentiscus fruits induces apoptosis and enhances antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gallic acid improved inflammation via NF- κ B pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF- κ B/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF- κ B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gallic acid suppresses inflammation and oxidative stress through modulating Nrf2-HO-1-NF- κ B signaling pathways in elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]
- 19. Method Development and Validation of Gallic Acid in Liquid Dosage Form by Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
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